molecular formula C25H26N4O4S B308120 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate

2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate

Cat. No. B308120
M. Wt: 478.6 g/mol
InChI Key: AUSXKBZVZRHLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. It has also been found to inhibit the activity of various receptors, including the adenosine A3 receptor and the P2Y12 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, the inhibition of tumor growth, and the prevention of microbial infections. The compound has also been found to exhibit antioxidant activity, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate in lab experiments include its potential applications in various scientific research fields and its ability to exhibit multiple biological activities. However, the limitations of using the compound in lab experiments include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate. These include further studies on its mechanisms of action, the development of new drugs based on the compound, and the evaluation of its safety and efficacy in humans. Additionally, research on the compound's potential applications in other scientific fields, such as neuroscience and immunology, may provide new insights into its biological activities.

Synthesis Methods

The synthesis of 2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate involves several steps, including the reaction of 2-aminophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 2-pentylthio-1,3,4-thiadiazole-5-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.

Scientific Research Applications

The compound has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

[2-(7-acetyl-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] acetate

InChI

InChI=1S/C25H26N4O4S/c1-4-5-10-15-34-25-26-23-22(27-28-25)18-11-6-8-13-20(18)29(16(2)30)24(33-23)19-12-7-9-14-21(19)32-17(3)31/h6-9,11-14,24H,4-5,10,15H2,1-3H3

InChI Key

AUSXKBZVZRHLEM-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OC(=O)C)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OC(=O)C)C(=O)C)N=N1

Origin of Product

United States

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